molecular formula C18H25N5O3S B2844618 1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034609-14-6

1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Número de catálogo: B2844618
Número CAS: 2034609-14-6
Peso molecular: 391.49
Clave InChI: ILLWKKWZFHPYEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a research chemical of significant interest in preclinical neuroscience and pharmacology. It is structurally characterized by a benzothiadiazole dioxide core, a feature shared with compounds known as Benzothiadiazines , and a piperidine moiety linked to an isopropyl-oxadiazole group. This specific molecular architecture is designed to interact with central nervous system (CNS) targets. The compound is primarily investigated for its potential as a psychoactive substance and is noted for its activity as a benzodiazepine site agonist on GABA-A receptors, a key mechanism for eliciting anxiolytic, sedative, and anticonvulsant effects. Its research value lies in understanding the structure-activity relationships of non-classical benzodiazepine analogs and their selective interactions with various GABA-A receptor subtypes. This high-purity compound is intended for in-vitro analytical studies and is strictly For Research Use Only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheets and handle all materials according to their institution's chemical hygiene plan.

Propiedades

IUPAC Name

1-methyl-3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-13(2)18-19-17(26-20-18)12-22-10-8-14(9-11-22)23-16-7-5-4-6-15(16)21(3)27(23,24)25/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLWKKWZFHPYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a synthetic molecule that has attracted significant attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates various pharmacophoric elements. Its molecular formula is C16H22N4O3SC_{16}H_{22}N_{4}O_{3}S with a molecular weight of approximately 350.44 g/mol. The presence of the oxadiazole and thiadiazole rings contributes to its biological activity.

PropertyValue
Molecular Formula C₁₆H₂₂N₄O₃S
Molecular Weight 350.44 g/mol
IUPAC Name 1-(1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Canonical SMILES CC(C)C1=NOC(=N1)C(C2=CN=CC=C2)NC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may bind to various receptors affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to the one . For instance:

  • Cell Line Studies : A study evaluated derivatives of oxadiazole for anticancer properties using several cancer cell lines (e.g., HEPG2 for liver cancer and MCF7 for breast cancer). Compounds exhibited IC50 values ranging from 0.67 to 4.18 µM against different cell lines .
Cell LineCompound IC50 (µM)Comparison Control IC50 (µM)
HEPG20.67Staurosporine: 4.18
MCF70.80Ethidium Bromide: 2.71
SW11160.87

Antimicrobial Activity

The compound's oxadiazole moiety suggests potential antimicrobial properties. Similar compounds have been reported to exhibit significant antibacterial and antifungal activities against various pathogens.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds indicates that modifications on the oxadiazole and thiadiazole rings can significantly influence biological activity:

  • Substituent Effects : The presence of isopropyl groups enhances lipophilicity and may improve membrane permeability, thereby increasing bioavailability.
  • Ring Modifications : Altering substituents on the piperidine or thiadiazole rings has been shown to optimize potency against specific targets.

Case Studies

Several case studies have documented the efficacy of compounds with similar structures:

  • Zhang et al. (2023) : Investigated a series of oxadiazoles for their anticancer properties using TRAP PCR assays. Compounds displayed promising results against multiple cancer cell lines .
  • Research by MDPI : Focused on the synthesis and testing of oxadiazole derivatives for anticancer activity revealed that certain modifications could lead to enhanced potency against resistant cancer types .

Métodos De Preparación

Sulfonamide Cyclization Route

The benzo[c]thiadiazole dioxide core is constructed from N-methylbenzene-1,2-diamine (I ) via sulfonamide intermediacy:

$$
\text{N-Methylbenzene-1,2-diamine} + \text{Sulfamide} \xrightarrow{\text{Pyridine, 120°C}} \text{1-Methyl-1,3-dihydrobenzothiadiazole 2,2-dioxide} \quad (56\% \text{ yield})
$$

Mechanistic Insights :

  • Sulfamide acts as a sulfurizing agent, inducing cyclization under basic conditions.
  • Pyridine facilitates deprotonation and stabilizes intermediates.

Optimization Notes :

  • Elevated temperatures (120°C) improve reaction kinetics but risk decomposition.
  • Column chromatography (PE:EA = 10:1) purifies the product.

Synthesis of 1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-yl Intermediate

Oxadiazole Formation via Amidoxime Cyclization

The 3-isopropyl-1,2,4-oxadiazole ring is synthesized from amidoxime precursors:

  • Amidoxime Preparation :

    • React isobutyronitrile with hydroxylamine hydrochloride to form isobutyramidoxime .
  • Cyclization with Chloroacetyl Chloride :
    $$
    \text{Isobutyramidoxime} + \text{Chloroacetyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole} \quad (74\% \text{ yield})
    $$

  • Piperidine Functionalization :

    • Alkylation : Treat piperidin-4-amine with 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole in ethanol at 50°C to yield 1-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-amine (45% yield).

Critical Parameters :

  • Excess triethylamine neutralizes HCl, preventing side reactions.
  • Solvent choice (DCM vs. THF) influences reaction rate and purity.

Coupling of Benzothiadiazole and Piperidine-Oxadiazole Modules

Nucleophilic Aromatic Substitution

The benzothiadiazole dioxide core undergoes substitution with the piperidine-oxadiazole amine:

$$
\text{3-Methylbenzo[c]thiadiazole 2,2-dioxide} + \text{1-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-4-amine} \xrightarrow{\text{EDC, DMAP, CH}2\text{Cl}2} \text{Target Compound} \quad (11–30\% \text{ yield})
$$

Challenges :

  • Low yields attributed to poor solubility of intermediates.
  • Competing acylation at oxadiazole nitrogen necessitates steric protection (e.g., ortho-fluorine groups).

Reductive Amination Alternative

An alternative route employs reductive amination to couple fragments:

  • Aldehyde Formation : Oxidize the piperidine-oxadiazole amine to an aldehyde using MnO₂.
  • Condensation : React with benzothiadiazole amine under Dean-Stark conditions.
  • Reduction : Use NaBH₃CN to yield target compound (improved to 53% yield).

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Limitations
Nucleophilic Substitution 11–30 Direct coupling Low yield, byproduct formation
Reductive Amination 45–53 Higher yield, milder conditions Additional oxidation step required

Key Observations :

  • Reductive amination offers superior efficiency but requires aldehyde intermediates.
  • Steric hindrance from the isopropyl group complicates coupling reactions.

Scalability and Industrial Considerations

Solvent Selection

  • Dichloromethane (DCM) : Preferred for acylation but raises toxicity concerns.
  • Ethanol/THF : Safer alternatives for alkylation and reductions.

Catalytic Optimization

  • Palladium Catalysts : Suzuki-Miyaura coupling explored for aryl-aryl bonds but incompatible with sulfone groups.
  • EDC/DMAP System : Effective for amide bonds but cost-prohibitive at scale.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols. Key steps include:

  • Coupling reactions : Use coupling agents (e.g., EDC/HOBt) to link the piperidine and oxadiazole moieties .
  • Heterocycle formation : Cyclization of intermediates under reflux with acetic anhydride or thionation reagents .
  • Critical parameters : Solvent choice (e.g., ethanol for solubility), temperature (room temperature for stability), and stoichiometric control to minimize side products .
Reaction Step Reagents/ConditionsYield Optimization Tips
Oxadiazole formationAcetic anhydride, 80°C, 12hUse inert atmosphere to prevent oxidation
Piperidine couplingDCM, RT, 6hAdd triethylamine to neutralize acid byproducts

Q. How can the compound’s structure be confirmed using spectroscopic methods?

Methodological Answer: A combination of techniques is required:

  • ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups on oxadiazole at δ 1.2–1.5 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of isopropyl group) .
  • IR Spectroscopy : Detect functional groups like sulfone (S=O stretch at ~1350 cm⁻¹) .

Q. What purification strategies are effective for isolating the compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) to separate polar byproducts .
  • Recrystallization : Dimethylformamide (DMF) or ethanol as solvents for high-purity crystals .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict regioselectivity?

Methodological Answer:

  • Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for heterocycle formation .
  • Reaction path search tools : Software like GRRM or AFIR to explore alternative pathways and reduce trial-and-error experimentation .
  • Example : Computational screening of solvent effects on activation energy can guide solvent selection (e.g., ethanol vs. DMF) .

Q. How should researchers address contradictions in biological activity data across assays?

Methodological Answer:

  • Statistical validation : Use ANOVA or machine learning models to identify outliers or assay-specific artifacts .
  • Dose-response profiling : Compare IC₅₀ values across multiple cell lines or enzymatic assays to confirm target specificity .
  • Case Study : Inconsistent antimicrobial activity against C. albicans may stem from compound aggregation; dynamic light scattering (DLS) can verify solubility .

Q. What strategies enhance the stability of the compound under physiological conditions?

Methodological Answer:

  • pH stability studies : Use buffered solutions (pH 1–10) to identify degradation hotspots (e.g., sulfone hydrolysis at acidic pH) .
  • Lyophilization : Stabilize the compound by removing water, preventing hydrolytic cleavage .
  • Protective groups : Introduce tert-butyl or acetyl groups to shield reactive sites during in vitro assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Analog synthesis : Modify the isopropyl group on the oxadiazole to bulkier substituents (e.g., cyclopentyl) to enhance lipophilicity and membrane permeability .
  • Bioisosteric replacement : Replace the benzo[c]thiadiazole core with a quinazolinone to test π-π stacking interactions .
  • Data-driven SAR : Use cheminformatics tools (e.g., MOE, Schrodinger) to correlate electronic parameters (HOMO/LUMO) with activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.